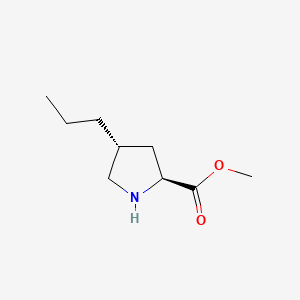

trans-Methyl 4-propylpyrrolidine-2-carboxylate

Beschreibung

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of trans-Methyl 4-propylpyrrolidine-2-carboxylate follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen. The compound is formally designated as methyl (2S,4R)-4-propylpyrrolidine-2-carboxylate, indicating the specific stereochemical configuration at both the 2-position and 4-position of the pyrrolidine ring system. Alternative nomenclature systems have classified this compound as (trans)-4-Propyl-L-proline Methyl Ester, emphasizing its relationship to the amino acid proline and highlighting the trans-diaxial arrangement of substituents.

The pyrrolidine core structure serves as the fundamental scaffold, with the carboxylate functionality positioned at the 2-carbon and the propyl substituent located at the 4-carbon. This specific substitution pattern creates a trans-relationship between the ester group and the propyl chain, which is crucial for understanding the compound's three-dimensional structure and potential biological activity. Chemical databases have consistently recognized this compound under systematic classifications that emphasize both its heterocyclic nature and ester functionality.

The molecular classification places this compound within the broader category of pyrrolidine carboxylates, specifically as a substituted proline derivative. This classification system enables researchers to predict chemical reactivity patterns and potential synthetic applications based on established structure-activity relationships within this compound class. The systematic naming convention also facilitates accurate communication across international research communities and regulatory agencies.

Chemical Abstracts Service Registry Numbers and Stereochemical Variants

Multiple Chemical Abstracts Service registry numbers have been assigned to different stereochemical forms and preparations of this compound, reflecting the compound's stereochemical complexity and various synthetic routes. The primary Chemical Abstracts Service number 1870529-68-2 corresponds to the trans-isomer with defined stereochemistry. Additionally, Chemical Abstracts Service number 1246820-91-6 has been documented for specific stereochemical variants of this compound.

A third significant registry number, 1356354-47-6, specifically identifies the (2S,4R)-stereoisomer of methyl 4-propylpyrrolidine-2-carboxylate. This particular Chemical Abstracts Service assignment reflects the growing recognition of stereochemical specificity in pharmaceutical and chemical research applications. The multiple registry numbers also indicate that different synthetic methodologies may produce distinct stereochemical outcomes, necessitating careful identification and characterization procedures.

The existence of multiple Chemical Abstracts Service numbers for this compound family demonstrates the importance of stereochemical considerations in modern chemical registration systems. Each registry number corresponds to specific three-dimensional arrangements of atoms that may exhibit different physical, chemical, and biological properties. Researchers must carefully verify Chemical Abstracts Service numbers when sourcing or referencing this compound to ensure appropriate stereochemical identity.

| Chemical Abstracts Service Number | Stereochemical Configuration | Specific Designation |

|---|---|---|

| 1870529-68-2 | trans-configuration | This compound |

| 1246820-91-6 | trans-configuration | This compound |

| 1356354-47-6 | (2S,4R)-configuration | Methyl (2S,4R)-4-propylpyrrolidine-2-carboxylate |

Molecular Formula and Weight Analysis

The molecular formula C₉H₁₇NO₂ accurately represents the atomic composition of this compound, indicating nine carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms. This formula reflects the compound's moderate molecular complexity and provides the foundation for calculating various molecular properties and parameters. The elemental composition suggests good stability under standard laboratory conditions while maintaining sufficient complexity for diverse chemical transformations.

Precise molecular weight determinations have established the compound's molecular mass as 171.24 grams per mole, based on standard atomic weights. Some high-precision measurements have reported the molecular weight as 171.23678278923 grams per mole, reflecting advanced analytical methodologies and isotopic considerations. These molecular weight values are consistent across multiple independent sources and analytical platforms, confirming the accuracy of the proposed molecular structure.

The molecular formula analysis reveals important structural insights regarding the compound's chemical properties and potential reactivity patterns. The presence of two oxygen atoms indicates both ester and potentially other oxygen-containing functionalities, while the single nitrogen atom confirms the pyrrolidine ring structure. The carbon-to-hydrogen ratio suggests a saturated or nearly saturated organic framework with limited unsaturation beyond the ester carbonyl group.

Stereochemical Configuration: (2S,4R) versus (2R,4S) Isomerism

The stereochemical configuration of this compound centers on the absolute configuration at two critical stereocenters: the 2-position bearing the carboxylate group and the 4-position carrying the propyl substituent. The (2S,4R)-configuration represents the predominant stereoisomer documented in chemical databases and research literature. This specific stereochemical arrangement positions the carboxylate ester and propyl group in a trans-diaxial relationship, maximizing spatial separation and minimizing steric interactions.

Comparative analysis between (2S,4R) and potential (2R,4S) isomers reveals significant differences in three-dimensional molecular architecture and potential biological activity patterns. The (2S,4R)-isomer demonstrates enhanced stability and favorable conformational properties that contribute to its preferential formation during synthetic procedures. Stereochemical studies have indicated that the trans-configuration provides optimal geometric arrangements for molecular recognition processes and chemical reactivity.

Experimental evidence supports the predominance of the (2S,4R)-stereoisomer in synthetic preparations, with stereoselectivity arising from thermodynamic and kinetic factors during cyclization and substitution reactions. The relative stability of different stereoisomers has been attributed to conformational preferences within the pyrrolidine ring system and optimal positioning of substituent groups. Advanced stereochemical analysis techniques have confirmed the absolute configuration assignments and validated the structural assignments reported in chemical databases.

The stereochemical specificity of this compound has important implications for its chemical reactivity and potential applications in asymmetric synthesis. The defined stereochemistry enables predictable reaction outcomes and stereoselective transformations that are valuable in pharmaceutical and fine chemical synthesis. Understanding stereochemical relationships also facilitates the design of improved synthetic methodologies and enhanced product purification strategies.

Simplified Molecular-Input Line-Entry System Notation and International Chemical Identifier Key Representation

The Simplified Molecular-Input Line-Entry System notation for this compound has been documented in multiple formats that reflect different levels of stereochemical specification. The basic Simplified Molecular-Input Line-Entry System representation O=C(OC)[C@H]1NCC@HC1 captures the essential connectivity and stereochemistry at both stereocenters. An alternative notation O(C)C([C@@H]1CC@@HCN1)=O provides equivalent structural information with different atom ordering preferences.

The International Chemical Identifier key HKKBKTVPICMNOV-SFYZADRCSA-N serves as a unique molecular identifier that encodes all stereochemical and connectivity information for this specific compound. This standardized identifier enables unambiguous compound identification across chemical databases and research platforms worldwide. The International Chemical Identifier key system provides superior precision compared to traditional naming systems and eliminates potential confusion arising from synonyms or alternative nomenclature approaches.

The complete International Chemical Identifier string InChI=1S/C9H17NO2/c1-3-4-7-5-8(10-6-7)9(11)12-2/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1 contains comprehensive structural and stereochemical information encoded in standardized format. This representation includes connectivity patterns, hydrogen assignments, and absolute stereochemical descriptors that fully define the molecular structure. The International Chemical Identifier system facilitates automated structure searching and chemical informatics applications across diverse research domains.

Comparative analysis of different Simplified Molecular-Input Line-Entry System notations reveals consistent stereochemical assignments and structural connectivity patterns. The notation variations primarily reflect different algorithmic approaches to atom ordering and stereochemical representation rather than fundamental structural differences. Standardization of Simplified Molecular-Input Line-Entry System representations has improved database compatibility and enhanced chemical information exchange among research institutions.

| Representation System | Code/Identifier | Stereochemical Information |

|---|---|---|

| Simplified Molecular-Input Line-Entry System (Version 1) | O=C(OC)[C@H]1NCC@HC1 | Basic stereochemistry indicated |

| Simplified Molecular-Input Line-Entry System (Version 2) | O(C)C([C@@H]1CC@@HCN1)=O | Enhanced stereochemical notation |

| International Chemical Identifier Key | HKKBKTVPICMNOV-SFYZADRCSA-N | Unique molecular identifier |

| Full International Chemical Identifier | InChI=1S/C9H17NO2/c1-3-4-7-5-8(10-6-7)9(11)12-2/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1 | Complete structural encoding |

Eigenschaften

IUPAC Name |

methyl (2S,4R)-4-propylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-4-7-5-8(10-6-7)9(11)12-2/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKBKTVPICMNOV-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(NC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](NC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Mechanism

-

Starting Material : L-Proline methyl ester is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with sodium bicarbonate, yielding N-Boc-proline methyl ester .

-

Alkylation : The 4-position is activated via tosylation or mesylation, followed by nucleophilic substitution with a propyl Grignard reagent (e.g., propylmagnesium bromide). For instance, tributylphosphine and diphenyl disulfide facilitate thioether formation in analogous syntheses, which can be adapted for propyl group introduction.

-

Deprotection and Esterification : Boc removal using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) yields the free amine, which is subsequently methylated with methyl iodide under basic conditions.

Key Data :

Reductive Amination and Cyclization

Cyclization strategies leveraging Mannich-type reactions or reductive amination offer direct access to the pyrrolidine scaffold.

Anhydride Mannich Reaction (AMR)

A mixture of ethyl 4-oxo-pyrrolidine-2-carboxylate and propylamine in dimethylformamide (DMF) at 110°C undergoes cyclization, followed by reduction with sodium triacetoxyborohydride (NaBH(OAc)₃).

Optimized Protocol :

-

Imine Formation : Propylamine reacts with ethyl glyoxylate to form an imine intermediate.

-

Cyclization : Addition of a cyclic anhydride (e.g., glutaric anhydride) in DMF at 125°C for 24 hours forms the pyrrolidine ring.

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) or borohydride reduction ensures trans selectivity.

Key Data :

Stereochemical Control via Mitsunobu Reaction

Inversion of configuration at the 4-position is critical for trans selectivity. The Mitsunobu reaction using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) enables stereochemical inversion of hydroxyl intermediates.

Stepwise Synthesis

-

Hydroxyproline Derivative : (2S,4R)-4-Hydroxyproline methyl ester is treated with TsCl to form a tosylate.

-

Mitsunobu Reaction : Reaction with propanol and DIAD/PPh₃ inverts the configuration to (2S,4S).

-

Esterification : Methylation of the carboxylic acid using diazomethane (CH₂N₂) completes the synthesis.

Key Data :

Catalytic Hydrogenation of Pyrroline Derivatives

Unsaturated precursors like 4-propyl-Δ¹-pyrroline-2-carboxylate are reduced under controlled conditions to achieve the trans configuration.

Protocol

-

Pyrroline Synthesis : Condensation of ethyl acrylate with propylamine forms the unsaturated intermediate.

-

Hydrogenation : Palladium on carbon (Pd/C) in methanol under H₂ (1 atm) selectively reduces the double bond.

Key Data :

Comparative Analysis of Methods

Industrial-Scale Considerations

For large-scale production, continuous flow reactors improve efficiency in hydrogenation and alkylation steps. Solvent selection (e.g., methanol vs. DMF) impacts cost and purification. Recrystallization from ethanol/ethyl acetate mixtures achieves >98% purity .

Analyse Chemischer Reaktionen

trans-Methyl 4-propylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the pyrrolidine ring can be functionalized with different substituents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

trans-Methyl 4-propylpyrrolidine-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential biological activity.

Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors, which may lead to the development of new therapeutic agents.

Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions, leveraging its unique chemical structure and properties.

Industry: In industrial applications, it may be used in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of trans-Methyl 4-propylpyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction . The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ester Variants: Methyl vs. Ethyl Esters

Ethyl (2R)-4-propylpyrrolidine-2-carboxylate () differs by replacing the methyl ester with an ethyl group. While both esters serve as prodrug moieties, the ethyl variant exhibits increased lipophilicity (logP ~1.2 vs. Stereochemical differences (2R vs. trans) further influence binding affinity to biological targets, as seen in protease inhibitors .

| Property | trans-Methyl 4-propylpyrrolidine-2-carboxylate | Ethyl (2R)-4-propylpyrrolidine-2-carboxylate |

|---|---|---|

| Ester Group | Methyl | Ethyl |

| logP | ~0.8 (estimated) | ~1.2 (estimated) |

| Stereochemistry | trans-4-propyl, 2-carboxylate | 2R-configuration |

Substituent Variations: Propyl vs. Aromatic Groups

Methyl 4-(4-fluorophenyl)-pyrimidine-5-carboxylate () replaces the pyrrolidine core with a pyrimidine ring and introduces a fluorophenyl group. This aromatic substitution enhances π-π stacking interactions in enzyme binding pockets, as observed in kinase inhibitors. However, the pyrrolidine scaffold in the target compound offers greater conformational flexibility, advantageous for targeting G-protein-coupled receptors .

Stereochemical Comparisons: Cis vs. Trans Isomers

highlights the impact of stereochemistry on NMR profiles. For aziridinecarboxylates, trans-isomers (e.g., Id) exhibit upfield-shifted ring-proton singlets (δ 2.73) compared to cis-forms (δ 2.88). Similarly, the trans-configuration in the target compound likely reduces steric hindrance between the propyl and ester groups, stabilizing its conformation .

Functional Group Additions: Hydroxyl and Amide Derivatives

Patent-derived compounds like (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide () introduce hydroxyl and amide groups. These modifications enhance hydrogen-bonding capacity, improving target selectivity. However, the absence of such groups in the target compound simplifies synthesis and increases metabolic stability .

Biologische Aktivität

trans-Methyl 4-propylpyrrolidine-2-carboxylate is a pyrrolidine derivative with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a five-membered pyrrolidine ring with a methyl ester at the 2-position and a propyl group at the 4-position. Its IUPAC name is (2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid. The molecular formula is with a molecular weight of approximately 171.23 g/mol.

Biological Activity

Research indicates that this compound exhibits diverse biological activities, particularly as a chiral building block in organic synthesis and potential therapeutic applications.

The compound's mechanism of action primarily involves interactions with biological targets such as enzymes and receptors. Its structural similarity to amino acids allows it to modulate enzyme activity, influencing various metabolic pathways. For instance:

- Dopamine Receptor Modulation : It has been noted for its mixed dopamine D2/D4 receptor antagonist activity, which may have implications in treating neurological disorders.

- Enzyme Interaction : The carboxylate group can undergo reactions that are essential for synthesizing derivatives and exploring the compound's reactivity in different biochemical contexts.

Research Findings

- Pharmacological Studies : Compounds similar to this compound have shown potential in modulating neurotransmitter systems, particularly influencing glutamate receptors. This suggests possible applications in treating conditions like anxiety and depression.

- In Vitro Studies : Experimental assays have demonstrated that pyrrolidine derivatives can act as inhibitors or substrates for specific enzymes, impacting cellular metabolism significantly .

- Case Studies : A study highlighted the compound's role in drug-induced phospholipidosis, indicating its interaction with lysosomal phospholipase A2 (LPLA2), which is crucial for understanding drug safety profiles and metabolic responses .

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with readily available pyrrolidine derivatives.

- Reaction Conditions : Optimal conditions include the choice of polar aprotic solvents to enhance nucleophilicity during substitution reactions.

- Characterization Techniques : Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Applications

The potential applications of this compound span various fields:

- Medicinal Chemistry : Its unique structure makes it a valuable candidate for developing new therapeutic agents targeting neurological disorders.

- Organic Synthesis : Used as a building block for more complex molecules with potential biological activity.

- Industrial Applications : Involved in synthesizing specialty chemicals and materials with specific properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing trans-Methyl 4-propylpyrrolidine-2-carboxylate with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via asymmetric catalytic hydrogenation of a pyrroline precursor or through Heck coupling reactions. For example, palladium-catalyzed cross-coupling protocols (e.g., using iodobenzene or bromobenzene substrates) can introduce substituents while maintaining stereochemical integrity. Reaction parameters such as catalyst loading (e.g., Pd(OAc)₂ at 0.5–1 mol%), temperature (100–125°C), and solvent polarity significantly influence yield and enantioselectivity. Post-reduction steps (e.g., NaBH₄ or enzymatic resolution) may refine enantiomeric purity .

Q. How can X-ray crystallography confirm the stereochemistry of trans-Methyl 4-propylpyrrolidine-2-carboxylate?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. The trans configuration is confirmed by analyzing torsion angles (C2-C3-C4-C5) and comparing them to idealized values for chair or twist-boat conformations. WinGX software suites facilitate data processing and error analysis .

Q. What safety precautions are necessary when handling trans-Methyl 4-propylpyrrolidine-2-carboxylate given limited toxicity data?

- Methodological Answer : Due to incomplete toxicity profiles, handle the compound under fume hoods with PPE (gloves, lab coats, goggles). Avoid prolonged skin contact and inhalation. Follow protocols for "uncharacterized substances" as per safety guidelines: use small quantities, conduct stability tests under inert atmospheres (N₂/Ar), and dispose of waste via certified hazardous waste contractors .

Advanced Research Questions

Q. How can density functional theory (DFT) analyze the puckering dynamics of the pyrrolidine ring in trans-Methyl 4-propylpyrrolidine-2-carboxylate?

- Methodological Answer : Apply Cremer-Pople puckering coordinates to quantify ring non-planarity. Use software like Gaussian or ORCA to calculate energy landscapes as a function of puckering amplitude (q) and phase angle (φ). Compare DFT-optimized structures (B3LYP/6-311+G(d,p)) with crystallographic data to validate pseudorotation barriers. Solvent effects can be modeled using polarizable continuum models (PCM) .

Q. What strategies optimize Heck reaction conditions for synthesizing derivatives of trans-Methyl 4-propylpyrrolidine-2-carboxylate?

- Methodological Answer : Optimize substrate reactivity by selecting electron-deficient aryl halides (e.g., 4-iodopyridine) to accelerate oxidative addition. Ligand screening (e.g., PPh₃ vs. Buchwald ligands) improves regioselectivity. Microwave-assisted synthesis reduces reaction time (1–2 hours vs. 24 hours) while maintaining yields >80%. Monitor reaction progress via HPLC-MS to identify byproducts (e.g., dehalogenation products) .

Q. How do solvent polarity and temperature affect the conformational equilibrium of trans-Methyl 4-propylpyrrolidine-2-carboxylate in solution?

- Methodological Answer : Use dynamic NMR (DNMR) to study ring-flipping kinetics. In non-polar solvents (e.g., CDCl₃), the chair conformation dominates due to reduced steric strain. In polar solvents (e.g., DMSO-d₆), solvent-solute interactions stabilize twisted conformations. Variable-temperature NMR (VT-NMR) between 213–298 K quantifies activation energy (ΔG‡) for pseudorotation. Compare with molecular dynamics (MD) simulations in explicit solvent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.